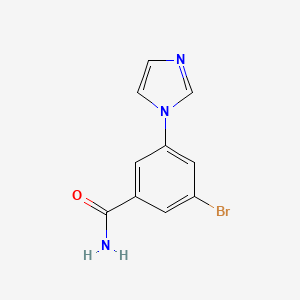

3-Bromo-5-(1H-imidazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-(1H-imidazol-1-yl)benzamide is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 . It is also known by the synonyms 3-Bromo-5-(imidazol-1-yl)benzamide and Benzamide, 3-bromo-5-(1H-imidazol-1-yl)- .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group with a bromine atom at the 3rd position and an imidazole group at the 5th position . The imidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.09 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

3-Bromo-5-(1H-imidazol-1-yl)benzamide and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the compound has been utilized in the synthesis of cycloheptathiazole derivatives through reactions involving base treatment of bromotropolon-yl-thiourea derivatives, facilitating the formation of various thiazolone derivatives with significant chemical interest (Seto, Nishiyama, & Ogura, 1962). Additionally, it is instrumental in copper-mediated aerobic oxidative synthesis, demonstrating its utility in creating 3-bromo-imidazo[1,2-a]pyridines through a one-pot process that tolerates a wide range of functional groups, highlighting its versatility in synthetic pathways (Zhou et al., 2016).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. A study on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides reveals the potential of these compounds as selective class III agents, indicating their significance in developing new therapeutics for cardiac arrhythmias (Morgan et al., 1990). This area of research is critical for identifying novel drug candidates with improved efficacy and safety profiles.

Material Science Applications

This compound has also found applications in material science, particularly in the development of task-specific ionic liquids. A notable study demonstrates the synthesis of a new room-temperature ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide, showcasing its capability for reversible CO2 capture. This application is significant in the context of environmental chemistry and sustainability, offering potential solutions for carbon capture and storage technologies (Bates et al., 2002).

Propiedades

IUPAC Name |

3-bromo-5-imidazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-8-3-7(10(12)15)4-9(5-8)14-2-1-13-6-14/h1-6H,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMNHLLJUIPTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2847126.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2847127.png)

![2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2847130.png)

![N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2847135.png)

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline](/img/structure/B2847138.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2847142.png)